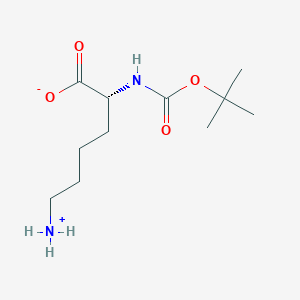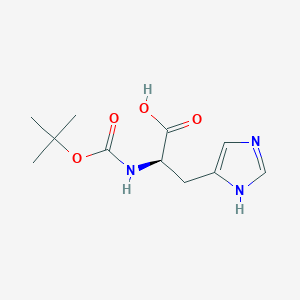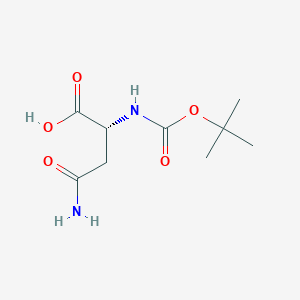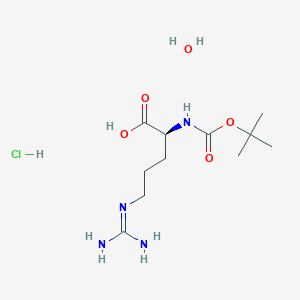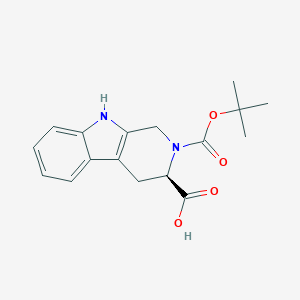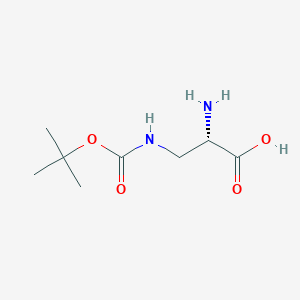
(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid
Vue d'ensemble
Description
“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is a derivative of the amino acid phenylalanine, with a tert-butoxycarbonyl (Boc) protecting group on the amino group . The molecule contains a core structure similar to the amino acid phenylalanine.
Synthesis Analysis
The synthesis of “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” and its derivatives often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular formula of “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is C8H16N2O4, and its molecular weight is 204.23 g/mol . The IUPAC name is (2S)-3-azaniumyl-2-{[(tert-butoxy)carbonyl]amino}propanoate .
Chemical Reactions Analysis
The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid”, have been used in dipeptide synthesis. The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
Physical And Chemical Properties Analysis
“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” appears as a white to almost white powder or crystal . It has a melting point of 210°C . The compound is solid at room temperature .
Applications De Recherche Scientifique
-
Scientific Field: Peptide Synthesis
- The compound is used as a protected form of amino acid in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as the N α-amino protecting group, which can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- The Boc group can be removed under acidic conditions without affecting other parts of the molecule, allowing for the synthesis of complex peptides .
-
Scientific Field: Ionic Liquids
- The compound can be used to prepare room-temperature ionic liquids . These ionic liquids, derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc- AAILs), can be used as starting materials in dipeptide synthesis .
- The preparation process involves the reaction of the amino acid with an appropriate alkyl halide to form the ionic liquid .
-
Scientific Field: Pharmaceutical Research
- Research suggests that this compound holds promise in the development of novel treatments for diarrhea-predominant irritable bowel syndrome (IBS). IBS is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits.
- The exact methods of application and experimental procedures are not specified in the available resources.
-
Scientific Field: Organic Synthesis
- This compound can be used as a starting material in the synthesis of other complex organic molecules . For example, it can be used to synthesize "(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid" .
- The exact methods of application and experimental procedures are not specified in the available resources .
-
Scientific Field: Material Science
-
Scientific Field: Biochemistry
- The compound can be used in the study of protein structure and function . The tert-butyloxycarbonyl (Boc) group can protect the amino group during peptide synthesis, allowing for the study of peptide structure and function .
- The Boc group can be removed under acidic conditions without affecting other parts of the molecule, allowing for the study of the peptide’s native structure and function .
-
Scientific Field: Medicinal Chemistry
- This compound can be used in the synthesis of other complex organic molecules with potential medicinal applications . For example, it can be used to synthesize "(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid" .
- The exact methods of application and experimental procedures are not specified in the available resources .
-
Scientific Field: Biochemical Research
- The compound can be used in biochemical research, particularly in studies related to amino acids and peptides . The tert-butoxycarbonyl (Boc) group serves as a protecting group, preventing unwanted reactions during the synthesis of complex biochemicals .
- The Boc group can be removed under specific conditions, allowing for the study of the native structure and function of the synthesized biochemicals .
-
Scientific Field: Boron Chemistry
- This compound can be used in the synthesis of boron-containing compounds . Boron-containing compounds have various applications in different fields such as medicinal chemistry, material science, and more .
- The preparation process involves the reaction of the amino acid with other reagents to form the boron-containing compound .
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIIZWMJVWKIR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438548 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
74536-29-1 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



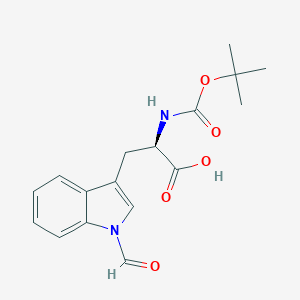
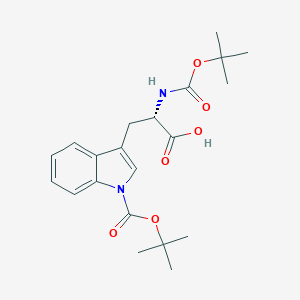
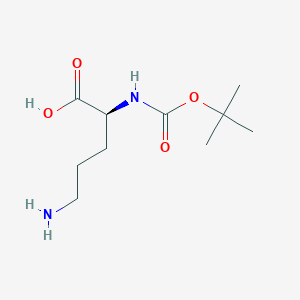
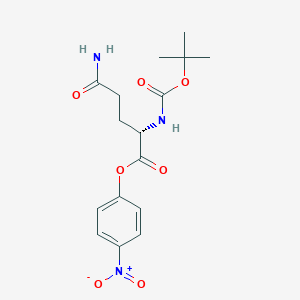
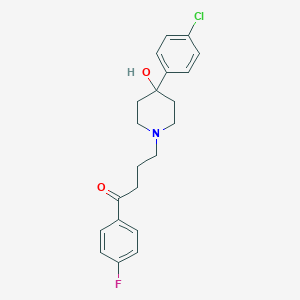
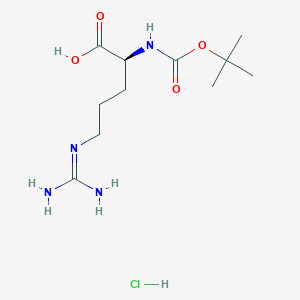
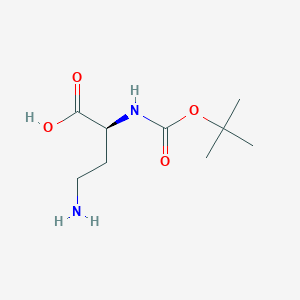
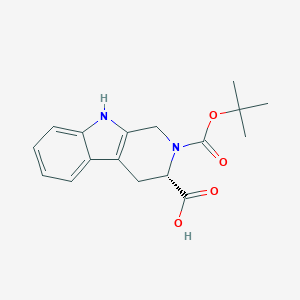
![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)
